molecular formula C15H18N4O3S B2565770 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924841-20-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2565770
CAS No.: 924841-20-3
M. Wt: 334.39
InChI Key: NLMBABKUFOJGNF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. This chemical scaffold has garnered significant attention in medicinal chemistry and pharmacology, particularly for its potential as a potent and selective inhibitor of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that acts as a master regulator of drug metabolism, controlling the expression of genes like CYP3A4, which is responsible for metabolizing over 50% of clinically used drugs . The undesired activation of PXR by drug candidates can lead to adverse drug-drug interactions and treatment failure, creating a high research value for effective PXR inhibitors. The molecular structure of this compound features a 1,2,3-triazole core, a phenyl substituent, and a critical carboxamide group linked to a 1,1-dioxidotetrahydrothiophene moiety. This structure is analogous to optimized compounds reported in scientific literature that function as potent PXR inverse agonists and antagonists with low nanomolar IC50 values in both binding and cellular assays . The amide functional group is essential for forming hydrogen bonds and hydrophobic interactions within the ligand-binding domain of PXR, which is crucial for its high-affinity binding and inhibitory activity . As a research tool, this compound is intended for non-human research applications only. It is valuable for investigating pathways of drug metabolism, studying drug-receptor interactions, and developing co-therapies to mitigate PXR-mediated drug interactions in preclinical models. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Researchers can inquire for detailed specifications, including CAS number, molecular formula, and purity data.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMBABKUFOJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 channels, enhancing their activity and thereby modulating the flow of potassium ions across the cell membrane. This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to conformational changes that increase channel opening and potassium ion conductance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with GIRK channels. The compound binds to the cytoplasmic regions of the GIRK1/2 channels, inducing conformational changes that stabilize the open state of the channel. This binding is facilitated by the unique structural features of the compound, including its sulfone and triazole moieties, which interact with specific amino acid residues on the channel proteins. The activation of GIRK channels by this compound can also influence downstream signaling pathways, including those involving G protein-coupled receptors (GPCRs) and second messengers such as cyclic AMP (cAMP).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining GIRK channel activation and modulating cellular excitability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively activates GIRK channels, leading to beneficial effects such as reduced neuronal excitability and improved cardiac function. At high doses, the compound may exhibit toxic or adverse effects, including excessive inhibition of neuronal activity and potential cardiotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the plasma membrane and cytoplasm. The compound’s activity is closely associated with its localization to the plasma membrane, where it interacts with GIRK channels. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby influencing its function and efficacy.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 924839-78-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring and a tetrahydrothiophene moiety , which contribute to its pharmacological properties. The molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of 348.4 g/mol. These structural components enhance the compound's interaction with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its triazole core, which is known for several pharmacological effects:

  • GIRK Channel Activation : The compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. GIRK channels play a critical role in regulating neuronal excitability and cardiac function.
  • Enzyme Inhibition : Studies have indicated that compounds with a triazole structure can inhibit various enzymes involved in cancer progression and microbial growth. This inhibition is crucial for the potential treatment of cancer and infections.

Biological Activity Profiles

Research has demonstrated that this compound exhibits several key biological activities:

Anticancer Activity

The compound shows significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects with IC50 values ranging from 22 nM to 65 nM. These values indicate its effectiveness compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against several pathogens. The presence of the tetrahydrothiophene group enhances its bioactivity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole-based compounds:

Study ReferenceFindings
Evaluated trypanocidal activity of triazole analogs showing significant efficacy against Trypanosoma cruzi with IC50 values as low as 0.21 µM.
Identified novel GIRK channel activators with improved metabolic stability and nanomolar potency from similar triazole derivatives.
Investigated the antiproliferative effects on cancer cell lines with promising results indicating the potential for further development in oncology.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exhibit significant anticancer activities. The compound's structural features allow it to interact with cellular mechanisms involved in tumor growth and proliferation.

Study Findings
Du et al. (2013)Identified compounds targeting thymidylate synthase with IC50 values of 0.47–1.4 µM .
Ahsan et al. (2020)Evaluated dual antimicrobial and anticancer activity using a 1,3,4-oxadiazole core structure .

Antimicrobial Activity

The presence of the triazole moiety contributes to the compound's antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.

Pharmacokinetics

The pharmacokinetic profile of this compound includes favorable absorption and distribution characteristics. Its metabolic stability enhances its potential as a therapeutic agent.

Case Study 1: Pain Management

A study focused on the activation of GIRK channels showed that this compound could reduce neuronal excitability in pain pathways. This suggests potential applications in developing analgesics targeting chronic pain conditions.

Case Study 2: Neurological Disorders

The modulation of GIRK channels is linked to several neurological disorders. Research has indicated that compounds like this compound could play a role in treating epilepsy and anxiety by stabilizing neuronal activity .

Comparison with Similar Compounds

Table 1: Structural and Methodological Comparison

Feature Target Compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure 1,2,3-Triazole Pyrazole
Key Substituents Phenyl, N,N,5-dimethyl, sulfone 3-Chlorophenyl, trifluoromethyl, sulfanyl
Sulfur Group Sulfone (dioxidotetrahydrothiophene) Sulfanyl (C–S–C)
Polarity High (due to sulfone) Moderate (sulfanyl is less polar)
Crystallographic Tool SHELXL , WinGX SHELX

Research Findings and Implications

  • Structural Stability : The sulfone group in the target compound likely contributes to rigid conformational preferences, as observed in similar sulfone-containing structures refined via SHELXL .
  • Pharmacological Potential: While direct bioactivity data are unavailable, the triazole core and sulfone group are associated with enhanced target engagement in kinase inhibitors and antimicrobial agents, as seen in structurally related compounds .
  • Crystallographic Insights : Tools like SHELX and WinGX enable comparative analysis of packing motifs; for example, sulfone groups often participate in stronger intermolecular hydrogen bonds compared to sulfanyl groups .

Methodological Considerations

The use of SHELXL for refinement ensures high accuracy in modeling anisotropic displacement parameters, particularly for the sulfone group’s oxygen atoms . WinGX facilitates data integration and visualization, critical for comparing torsion angles and bond lengths across analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, similar triazole-carboxamide derivatives are synthesized using K₂CO₃ as a base in DMF, with RCH₂Cl as an alkylating agent under room-temperature stirring . Key considerations include stoichiometric control (e.g., 1.1 mmol alkylating agent per 1 mmol substrate) and solvent purity to avoid side reactions. Reaction monitoring via TLC or HPLC is advised to confirm intermediate formation.

Q. How can researchers address low aqueous solubility of this compound in biological assays?

  • Answer : Structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) exhibit solubility challenges due to hydrophobic substituents. Methodological solutions include:

  • Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability while minimizing cellular toxicity.
  • Formulating micellar or liposomal delivery systems to enhance bioavailability .
  • Modifying the sulfone or carboxamide groups to introduce polar moieties without compromising bioactivity.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Answer :

  • 1H/13C NMR : Essential for confirming regiochemistry of the triazole ring and substituent positions. For example, crystallographic studies of related pyrazolyl-triazoles use NMR to resolve methyl and phenyl group orientations .
  • X-ray crystallography : Critical for absolute configuration determination, especially when biological activity is stereospecific (e.g., crystallographic data for 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole derivatives) .
  • HRMS : Validates molecular weight and purity, particularly for intermediates prone to oxidation (e.g., sulfone groups) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes like cytochrome P450 or kinases. For instance:

  • Docking : Align the carboxamide group with catalytic residues (e.g., ATP-binding pockets in kinases).
  • Free-energy perturbation (FEP) : Assess the impact of methyl or sulfone modifications on binding entropy .
  • Validation : Cross-reference computational results with enzymatic assays (e.g., IC₅₀ shifts in kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies).
  • Batch analysis : HPLC-MS to confirm compound purity (>95%) and rule out degradants .
  • Dose-response normalization : Align data using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can reaction pathways be optimized to scale up synthesis while minimizing byproducts?

  • Answer :

  • Process control : Implement flow chemistry for exothermic reactions (e.g., azide cyclization) to improve yield and safety .
  • Catalyst screening : Test Pd/C or Cu(I) for Suzuki couplings involving aryl halides, optimizing temperature (60–80°C) and solvent (THF/H₂O mixtures) .
  • Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted intermediates) .

Methodological Challenges and Solutions

Q. What experimental frameworks link this compound’s mechanism of action to theoretical models?

  • Answer : Adopt a hypothesis-driven approach:

  • Theoretical grounding : Align with enzyme inhibition models (e.g., competitive vs. allosteric) or receptor antagonism frameworks .
  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kₐₙₜ, kₒff) for sulfone-containing analogs .
  • Pathway analysis : Integrate transcriptomic data (RNA-seq) to map downstream effects of target modulation .

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